

A Comparative Spectroscopic Analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

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Compound of Interest

Compound Name: 2-(5-methyl-1H-pyrazol-3-yl)pyridine

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This guide provides a detailed spectroscopic characterization of **2-(5-methyl-1H-pyrazol-3-yl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Its performance is compared with alternative pyrazole-based ligands, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic properties of this class of compounds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **2-(5-methyl-1H-pyrazol-3-yl)pyridine** and a comparable pyrazole derivative, 1-phenyl-3-methyl-5-aminopyrazole. This comparison highlights the influence of substituents on the spectroscopic properties.

Spectroscopic Technique	2-(5-methyl-1H-pyrazol-3-yl)pyridine	1-phenyl-3-methyl-5-aminopyrazole (Alternative)
¹ H NMR (δ , ppm)	8.52-8.61 (m, 2H), 7.95-7.96 (m, 1H), 7.66-7.72 (m, 1H), 7.54-7.56 (m, 2H), 6.43-6.45 (m, 1H)	Data not readily available in the searched literature.
¹³ C NMR (δ , ppm)	151.1, 145.8, 142.4, 126.5, 112.4, 109.0	Data not readily available in the searched literature.
Mass Spec. (m/z)	145.2 (M+), 118.1, 78.2, 51.2	M+ at 173[1]
IR (ν , cm^{-1})	Data not readily available in the searched literature.	Gas Phase Spectrum Available[1]
UV-Vis (λ_{max} , nm)	Data not readily available in the searched literature.	Data not readily available in the searched literature.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3).[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[3] The data acquisition parameters include a defined number of scans and a relaxation delay between pulses. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on a spectrometer, for example, at 100 MHz.[3] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon atom.[4] The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.0 ppm).[3]

2. Mass Spectrometry (MS):

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For volatile compounds, electron impact (EI) ionization is a common method, where a high-energy electron beam bombards the sample, leading to ionization and fragmentation.[5]
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.[5] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

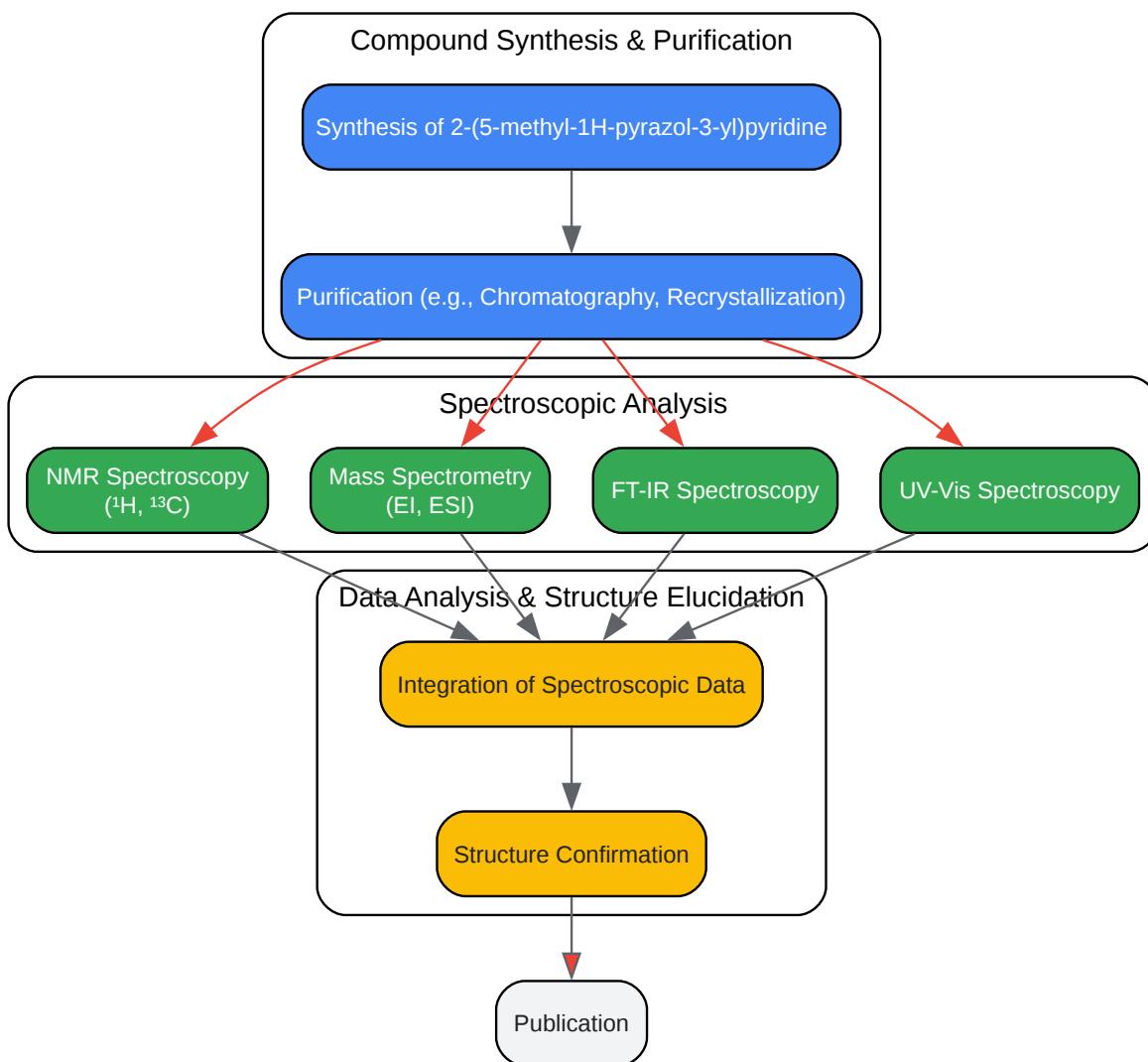
- **Sample Preparation:** For solid samples, a common method is to dissolve the compound in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film of the sample.[6][7] Alternatively, a Nujol mull or a KBr pellet can be prepared.[7]
- **Data Acquisition:** The sample is placed in the path of an infrared beam. The instrument measures the frequencies of infrared radiation that are absorbed by the sample, corresponding to the vibrational frequencies of the chemical bonds.[8] A background spectrum is typically run and subtracted from the sample spectrum.

4. UV-Visible (UV-Vis) Spectroscopy:

- **Sample Preparation:** The sample is dissolved in a suitable solvent that does not absorb in the wavelength range of interest (typically 200-800 nm).[9] Quartz cuvettes are used for measurements in the UV region.[10]
- **Data Acquisition:** A spectrophotometer passes a beam of light through the sample, and the absorbance or transmittance is measured at various wavelengths.[11] A blank solution (containing only the solvent) is used to zero the instrument.[10] The resulting spectrum is a plot of absorbance versus wavelength.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound.



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